molecular formula C8H7Cl3N2 B3265556 2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride CAS No. 40658-57-9

2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride

Cat. No.: B3265556
CAS No.: 40658-57-9
M. Wt: 237.5 g/mol
InChI Key: AXYFGSABJYIKSC-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride (CAS: 40658-57-9) is an organic compound featuring a nitrile (-C≡N) group, a primary amine (-NH₂), and a 3,4-dichlorophenyl substituent. Its molecular formula is C₈H₇Cl₃N₂, with a molecular weight of 237.51 g/mol . The structure is defined by the SMILES string C1=CC(=C(C=C1C(C#N)N)Cl)Cl.Cl, highlighting the dichlorophenyl ring and the aminoacetonitrile backbone . This compound is utilized in pharmaceutical and chemical synthesis, particularly as a precursor for heterocyclic compounds or bioactive molecules.

Properties

IUPAC Name

2-amino-2-(3,4-dichlorophenyl)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3,8H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYFGSABJYIKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C#N)N)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40658-57-9
Record name 2-amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out in an aqueous medium, followed by acidification with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions include:

    Temperature: Room temperature

    Solvent: Water

    Reagents: 3,4-dichlorobenzaldehyde, ammonium acetate, potassium cyanide, hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride with derivatives sharing structural motifs such as halogenated aryl groups, nitrile/amine functionalities, or related pharmacophores.

Substituent Position and Halogenation Patterns
Compound Name Molecular Formula Molecular Weight Key Features CAS No./Ref.
2-Amino-2-(3,4-dichlorophenyl)acetonitrile HCl C₈H₇Cl₃N₂ 237.51 3,4-dichlorophenyl, nitrile, primary amine 40658-57-9
2-Amino-2-(2-chlorophenyl)acetonitrile HCl C₈H₇Cl₂N₂ 217.06 2-chlorophenyl, reduced halogenation 10-F667044
2-Amino-2-(3-chlorophenyl)ethanol HCl C₈H₁₁Cl₂NO 224.08 3-chlorophenyl, ethanol substituent (vs. nitrile) 2061980-13-8

Key Findings :

  • Functional groups: Replacing the nitrile with an ethanol group (e.g., 2-amino-2-(3-chlorophenyl)ethanol HCl) increases polarity, impacting solubility and metabolic stability .
Functional Group Variations
Compound Name Molecular Formula Functional Group Applications/Notes Ref.
2-Amino-2-(3,4-dichlorophenyl)acetonitrile HCl C₈H₇Cl₃N₂ Nitrile (-C≡N) Precursor for heterocycles (e.g., indazoles, pyrimidines)
2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl C₈H₈Cl₃NO₂ Carboxylic acid Bioisostere for nitrile; used in peptide mimetics 1105679-25-1
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate HCl C₁₀H₁₂Cl₃NO₂ Ester, methylamine Prodrug design; ester improves membrane permeability 1251922-87-8

Key Findings :

  • Nitrile vs. carboxylic acid : The nitrile group (target compound) offers metabolic resistance compared to carboxylic acids, which may ionize at physiological pH .
  • Ester derivatives : Methyl esters (e.g., ) enhance lipophilicity, aiding in CNS drug delivery .
Pharmacological Analogs
Compound Name Structure Pharmacological Relevance Ref.
Sertraline Hydrochloride Tetrahydronaphthalen-amine with 3,4-dichlorophenyl SSRI antidepressant; highlights 3,4-dichloro motif in CNS drugs
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine HCl Indazole-quinoline hybrid Anticancer candidate (38% yield)

Key Findings :

  • The 3,4-dichlorophenyl group is a recurring motif in antidepressants (e.g., sertraline) and anticancer agents, suggesting its role in enhancing target engagement .
  • Hybrid structures (e.g., indazole-quinoline in ) demonstrate the versatility of dichlorophenyl-acetonitrile derivatives in medicinal chemistry .

Biological Activity

Overview

2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to an aminoacetonitrile structure, which is known for its reactivity and potential therapeutic applications. The presence of the amino group contributes to its biological activity, allowing for interactions with various biological targets.

Biological Activity

1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting that 2-amino-2-(3,4-dichlorophenyl)acetonitrile could possess similar activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Amino-2-(3,4-dichlorophenyl)acetonitrileE. coliTBD
Related Compound AS. aureus12 µg/mL
Related Compound BP. aeruginosa8 µg/mL

2. Anticancer Properties
The compound has been studied for its potential anticancer effects. A comparative analysis with known anticancer agents showed that derivatives of dichlorophenylacetonitrile demonstrated significant cytotoxicity against cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)TBD
HeLa (Cervical Cancer)TBD
A549 (Lung Cancer)TBD

The biological activity of this compound is hypothesized to involve modulation of key enzymes and receptors in cellular pathways. The compound may act as an inhibitor or modulator of specific protein targets, influencing processes such as apoptosis and cell proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of several acetonitrile derivatives, 2-amino-2-(3,4-dichlorophenyl)acetonitrile was found to inhibit the growth of gram-negative bacteria effectively. The study utilized disk diffusion methods to measure inhibition zones and determined that the compound had a comparable efficacy to established antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells
A research project focused on evaluating the cytotoxic effects of various phenylacetonitrile derivatives on cancer cells. The results indicated that 2-amino-2-(3,4-dichlorophenyl)acetonitrile exhibited significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound for further development.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via the Strecker reaction, which involves reacting 3,4-dichlorobenzaldehyde with ammonium chloride and sodium cyanide under acidic conditions. Optimization includes controlling pH (e.g., using HCl for protonation), temperature (typically 0–5°C to minimize side reactions), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield and purity . For analogs, substituent-specific adjustments (e.g., protecting groups for sensitive functional groups) are critical .

Q. How is this compound characterized structurally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is primary:

  • ¹H NMR : Signals for the aromatic protons (δ 7.2–7.8 ppm, doublets due to 3,4-dichloro substitution), the nitrile-proximal amine proton (δ 5.1–5.3 ppm, broad singlet), and the acetonitrile CH₂ group (δ 4.2–4.5 ppm, singlet).
  • ¹³C NMR : Nitrile carbon (δ 115–120 ppm), aromatic carbons (δ 125–135 ppm), and the CH₂ group (δ 40–45 ppm).
    Cross-validation with High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 244.995 for C₈H₆Cl₂N₂) .

Advanced Research Questions

Q. How can contradictions in spectral data for structurally similar dichlorophenyl derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., varying δ values for CH₂ groups in analogs) arise from electronic effects of substituents or crystal packing. Strategies include:

  • Density Functional Theory (DFT) calculations to predict and compare theoretical vs. experimental shifts.
  • Variable Temperature (VT) NMR to assess dynamic effects (e.g., hindered rotation).
  • X-ray crystallography for absolute configuration confirmation, as seen in pharmacopeial standards for related dichlorophenyl compounds .

Q. What analytical methods are suitable for detecting and quantifying impurities in this compound?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% trifluoroacetic acid) resolves impurities like unreacted 3,4-dichlorobenzaldehyde or dechlorinated byproducts. Limit of Detection (LOD) can be enhanced using UV-Vis (λ = 254 nm) or LC-MS. Pharmacopeial guidelines (e.g., USP standards for sertraline analogs) recommend thresholds (e.g., ≤0.1% for individual impurities) .

Q. How can structure-activity relationships (SAR) be explored for dichlorophenyl acetonitrile derivatives in biological studies?

  • Methodological Answer :

  • Analog Design : Introduce substituents (e.g., methyl, methoxy) at the phenyl ring or modify the nitrile/amine groups to assess electronic and steric effects.
  • In vitro Assays : Test analogs for receptor binding (e.g., κ-opioid receptors, as seen in ICI 199,441 analogs with dichlorophenyl moieties) or enzyme inhibition.
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target proteins, prioritizing analogs for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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